6,7-Difluorobenzo[d]isoxazol-3-amine
Description
6,7-Difluorobenzo[d]isoxazol-3-amine is a fluorinated heterocyclic compound featuring a benzoisoxazole core substituted with fluorine atoms at the 6- and 7-positions and an amine group at the 3-position. This structure combines the electron-withdrawing effects of fluorine with the aromatic stability of the isoxazole ring, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The fluorine substituents influence electronic properties, solubility, and metabolic stability, while the amine group provides a site for further functionalization .
Properties
Molecular Formula |
C7H4F2N2O |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
6,7-difluoro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C7H4F2N2O/c8-4-2-1-3-6(5(4)9)12-11-7(3)10/h1-2H,(H2,10,11) |
InChI Key |
UKRBIPMDAGJHSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C(=NO2)N)F)F |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NO2)N)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 6,7-Difluorobenzo[d]isoxazol-3-amine, we compare it to analogous fluorinated heterocycles, focusing on synthesis, physicochemical properties, and applications.
Key Observations :
- Synthesis Conditions : Unlike the benzoimidazole derivative (), which requires sodium metabisulfite and aldehydes, the synthesis of 6,7-Difluorobenzo[d]isoxazol-3-amine likely demands specialized fluorination steps (e.g., electrophilic substitution or late-stage fluorination).
Physicochemical and Stability Profiles
Insights :
- Lipophilicity : The lower LogP of 6,7-Difluorobenzo[d]isoxazol-3-amine compared to benzoimidazoles suggests improved aqueous solubility, beneficial for bioavailability.
- Thermal Stability : The patent in highlights the importance of solid-state forms for benzodioxole derivatives, implying that 6,7-Difluorobenzo[d]isoxazol-3-amine may require similar crystallinity studies for formulation.
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